molecular formula C17H22N2O5 B12516719 propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B12516719
M. Wt: 334.4 g/mol
InChI Key: IBVVUILUZISAHF-UHFFFAOYSA-N
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Description

Propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethoxyphenyl group, a methyl group, and a propyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized with urea under acidic conditions to form the pyrimidine ring. Finally, the esterification of the carboxylic acid group with propanol yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: A similar compound with a propanoic acid group instead of a pyrimidine ring.

    2-Propenal, 3-(3,4-dimethoxyphenyl): Another related compound with an aldehyde group.

Uniqueness

Propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethoxyphenyl group, a methyl group, and a propyl ester group makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-5-9-24-16(20)13-10(2)18-17(21)19-14(13)11-7-6-8-12(22-3)15(11)23-4/h6-8,14H,5,9H2,1-4H3,(H2,18,19,21)

InChI Key

IBVVUILUZISAHF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)C

Origin of Product

United States

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